Product packaging for Diisopropyl hydroxymethylphosphonate(Cat. No.:CAS No. 24630-68-0)

Diisopropyl hydroxymethylphosphonate

Cat. No.: B1600698
CAS No.: 24630-68-0
M. Wt: 196.18 g/mol
InChI Key: UAXIBJPHBMEGSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Organophosphorus Compounds Research

Organophosphorus compounds are integral to numerous scientific and industrial domains, from their use in agriculture to their applications in medicinal chemistry. google.comrsc.org The defining feature of these compounds is the phosphorus atom, which can exist in various oxidation states, most commonly P(V) and P(III). google.com Diisopropyl hydroxymethylphosphonate is a phosphorus(V) compound, a class that also includes vital biomolecules and widely used industrial chemicals. google.com Research into organophosphorus compounds like this compound is driven by the desire to create new molecules with tailored properties, leveraging the unique electronic and steric characteristics imparted by the phosphoryl group.

Historical Development of Hydroxymethylphosphonate Synthesis and Applications

The synthesis of α-hydroxyphosphonates dates back to the mid-20th century with the pioneering work of Abramov and Pudovik. The Abramov reaction involves the addition of trialkyl phosphites to carbonyl compounds, while the related Pudovik reaction utilizes dialkyl phosphites for the same transformation. mdpi.comorgsyn.orgmdpi.comnih.gov These reactions provided the foundational methods for accessing this class of compounds. Over the decades, numerous modifications and improvements to these classical reactions have been developed, focusing on milder reaction conditions, improved yields, and the use of various catalysts to enhance efficiency and selectivity. mdpi.comnih.gov The development of methods for synthesizing hydroxymethylphosphonates has been a continuous area of research, reflecting their importance as synthetic intermediates. tandfonline.com

Structural Features and Reactivity Principles of α-Hydroxyphosphonates

α-Hydroxyphosphonates, including this compound, are characterized by a hydroxyl group and a phosphonate (B1237965) group attached to the same carbon atom. This arrangement confers a unique reactivity profile upon the molecule. The phosphorus-carbon bond is notably stable. mdpi.com The key reactive center is the α-hydroxy group, which can undergo a variety of transformations.

These compounds are versatile intermediates for the synthesis of other valuable derivatives. mdpi.comnih.gov Typical reactions include:

O-Alkylation and O-Acylation: The hydroxyl group can be readily converted to an ether or ester. mdpi.comnih.gov

Oxidation: Oxidation of the secondary alcohol functionality leads to the formation of the corresponding α-ketophosphonates. mdpi.comnih.gov

Substitution: The hydroxyl group can be replaced by other functional groups, such as halogens or amino groups, opening pathways to a diverse range of α-substituted phosphonates. mdpi.comnih.gov

Rearrangement: Under basic conditions, α-hydroxyphosphonates can undergo rearrangement to form phosphates. mdpi.comnih.gov

Spectroscopic techniques are crucial for the characterization of these compounds. 1H, 13C, and 31P Nuclear Magnetic Resonance (NMR) spectroscopy, along with Infrared (IR) spectroscopy and Mass Spectrometry (MS), are routinely used to confirm their structure. mdpi.comst-andrews.ac.ukfrontiersin.org For instance, the 31P NMR spectrum of a diisopropyl phosphonate derivative typically shows a characteristic singlet. mdpi.com The 1H NMR spectrum reveals the diastereotopic nature of the isopropoxy groups due to the presence of a stereocenter at the α-carbon. mdpi.com

Overview of Research Trajectories for this compound Derivatives

Research concerning derivatives of this compound primarily focuses on leveraging its reactivity to synthesize new molecules with potential applications in various fields. The functionalization of the α-hydroxyl group is a common strategy to create a library of related compounds. nih.gov For example, the conversion of α-hydroxyphosphonates to α-aminophosphonates is a well-established transformation. researchgate.net The synthesis of more complex structures, such as those containing heterocyclic moieties, has also been explored. organic-chemistry.org Furthermore, the development of catalytic systems, including the use of metal complexes and organocatalysts, continues to be an active area of research to improve the synthesis of these derivatives with high efficiency and stereoselectivity. nih.govlew.ro

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is the Pudovik reaction, which involves the addition of diisopropyl phosphite (B83602) to formaldehyde (B43269). researchgate.net

General Reaction Scheme: (i-PrO)₂P(O)H + CH₂O → (i-PrO)₂P(O)CH₂OH

This reaction is typically catalyzed by a base, such as an amine or an alkali metal carbonate. The reaction can be carried out under various conditions, including solvent-free and at elevated temperatures.

Detailed Research Findings:

A study describes the synthesis of a series of dialkyl-hydroxymethylphosphonates, including the diisopropyl derivative, using anhydrous potassium carbonate as a catalyst in heterogeneous conditions. This method is noted for its high yields and the absence of a phase transfer agent. Another publication details a method for producing hydroxymethylphosphonates using a hindered amine catalyst, such as diisopropylethylamine, to control the exothermic nature of the reaction and improve product purity. google.com A continuous synthesis method using a microfluidic reactor has also been developed to overcome the challenges of strong heat release and by-product formation, resulting in high-purity this compound. researchgate.net

Data on Catalysts for the Synthesis of α-Hydroxyphosphonates:

The following table summarizes various catalysts that have been successfully employed in the Pudovik reaction for the synthesis of α-hydroxyphosphonates, which is the general class of reactions for producing this compound.

CatalystSubstratesConditionsYield
Potassium Phosphate (B84403) (K₃PO₄)Aldehydes, Dialkyl Phosphites5 mol%, short reaction timeHigh
Barium Hydroxide (Ba(OH)₂)Aldehydes, Dialkyl PhosphitesCatalytic amountEfficient
Triethylamine (B128534) (Et₃N)Benzaldehydes, Dialkyl PhosphitesBoiling acetoneHigh
Potassium Fluoride (B91410) on Alumina (KF/Al₂O₃)Aldehydes, Dialkyl Phosphites-Efficient
Potassium Hydrogensulfate (KHSO₄)Aldehydes, Diethyl Phosphite20 mol%Efficient
Titanium Tetraisopropylate (Ti(O-iPr)₄)Ketones, Dimethyl PhosphiteCatalytic amountGood to Excellent
Molybdenum Dioxide Dichloride (MoO₂Cl₂)Aldehydes, Dialkyl Phosphites5 mol%, 80 °C, solvent-freeGood
Anhydrous Potassium Carbonate (K₂CO₃)Aldehydes, Dialkyl PhosphitesHeterogeneous, solventlessHigh

This table is a compilation of data from various research articles on the synthesis of α-hydroxyphosphonates and is intended to be illustrative of the types of catalysts used. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H17O4P B1600698 Diisopropyl hydroxymethylphosphonate CAS No. 24630-68-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

di(propan-2-yloxy)phosphorylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17O4P/c1-6(2)10-12(9,5-8)11-7(3)4/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXIBJPHBMEGSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(CO)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446408
Record name Diisopropyl hydroxymethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24630-68-0
Record name Bis(1-methylethyl) P-(hydroxymethyl)phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24630-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diisopropyl hydroxymethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Diisopropyl Hydroxymethylphosphonate

Direct Synthesis Approaches

Direct synthesis strategies are the most common and efficient ways to produce α-hydroxyphosphonates, including diisopropyl hydroxymethylphosphonate. These methods typically involve the reaction between a dialkyl phosphite (B83602) and a carbonyl compound. mdpi.com

The Pudovik reaction, first reported in the 1950s, is a cornerstone for the formation of carbon-phosphorus bonds and is widely used for synthesizing α-hydroxyphosphonates. mdpi.commdpi.com The reaction involves the addition of a hydrophosphonyl compound, such as diisopropyl phosphite, to an unsaturated system like the carbonyl group of an aldehyde or ketone. mdpi.com

The most prevalent variant of the Pudovik reaction is the base-catalyzed hydrophosphonylation of a carbonyl compound. mdpi.com In the synthesis of this compound, this involves the reaction between diisopropyl phosphite and formaldehyde (B43269). The generally accepted mechanism posits that a base is used to deprotonate the diisopropyl phosphite, forming a highly nucleophilic phosphite anion. nih.govnih.gov This anion then attacks the electrophilic carbonyl carbon of formaldehyde. The resulting alkoxide intermediate is subsequently protonated, typically by the conjugate acid of the base or during workup, to yield the final this compound product. nih.gov This method is advantageous due to its directness and the often high yields achieved. researchgate.net

The efficiency and yield of the Pudovik reaction are highly dependent on the specific reaction conditions. Key parameters that are often optimized include the molar ratio of reactants, temperature, and reaction time. For instance, in a related synthesis of an α-hydroxyphosphonate, a 1:1 molar ratio of diisopropyl phosphonate (B1237965) to the aldehyde was used, but with a twofold excess of the triethylamine (B128534) base. mdpi.com The mixture was heated to 75 °C for 10 hours to achieve a 55% yield after recrystallization. mdpi.com In another study optimizing for a different phosphonate, a twofold excess of the diisopropyl H-phosphonate reagent was found to be optimal, with the reaction proceeding at 70 °C. researchgate.net The choice of solvent, or the use of solvent-free conditions, can also significantly impact the reaction's outcome. Solventless conditions are often explored as a "green" chemistry approach. nih.govresearchgate.net

The following table summarizes findings from a study on the continuous flow synthesis of various hydroxymethylphosphonates, including the diisopropyl variant, highlighting the optimized conditions. lew.ro

ParameterOptimized Condition for DIHP
Molar Ratio (Phosphite:Formaldehyde)1:1.2
Reaction Temperature80 °C
Reaction Time (Residence Time)10 min
Resulting Yield 95.2%
Resulting Purity 98.9%

This interactive table presents optimized conditions for the synthesis of this compound (DIHP) via a continuous flow method. lew.ro

A wide array of catalytic systems has been developed to facilitate the Pudovik reaction. These can be broadly classified into base and acid catalysts.

Base Catalysts: Basic catalysts are most common. mdpi.com Simple organic bases like triethylamine are frequently used to promote the reaction. mdpi.com Inorganic bases such as potassium carbonate and potassium phosphate (B84403) have also proven effective, offering the advantages of being inexpensive and easy to handle. mdpi.comresearchgate.net For example, anhydrous potassium carbonate has been successfully used as a catalyst in heterogeneous conditions for the synthesis of dialkyl-hydroxymethylphosphonates. researchgate.net Stronger bases like n-butyllithium (n-BuLi) can catalyze the reaction very rapidly, with reactions often completing within minutes at low catalyst loadings (e.g., 0.1 mol %). organic-chemistry.org

Lewis Acid and Other Catalysts: Although less common for the Pudovik reaction itself, which is typically base-catalyzed, Lewis acids play a significant role in related reactions. mdpi.com In some cases, metal salts that can act as Lewis acids have been employed. For example, copper(II) sulfate (B86663) was used in the synthesis of β-ketophosphonates, a related transformation. researchgate.net Recently, novel "ecocatalysts" derived from the biomass of hyperaccumulating plants, containing mixed metal oxides like MgO and ZnO, have been shown to be effective for the hydrophosphonylation of aldehydes under solvent-free conditions. nih.govresearchgate.net

The table below provides examples of various catalytic systems used in the synthesis of α-hydroxyphosphonates.

CatalystReactantsConditionsNotes
TriethylamineDiisopropyl phosphonate, trans-cinnamaldehyde75 °C, 10 hStoichiometric base used. mdpi.com
Potassium PhosphateAldehydes, Dialkyl phosphitesShort reaction timesInexpensive catalyst, easy work-up. mdpi.com
n-BuLiAldehydes, Dialkyl phosphiteRoom temp, 5 minHighly efficient at low loading (0.1 mol %). organic-chemistry.org
Anhydrous K₂CO₃Formaldehyde, Dialkyl phosphitesHeterogeneous (solid/liquid)High yields, no phase transfer agent needed. researchgate.net
Eco-MgZnOxAldehydes, Diethyl phosphite50-70 °C, 3 h, solvent-freeSustainable, biosourced catalyst. researchgate.net

This interactive table showcases different catalysts employed in the Pudovik reaction for α-hydroxyphosphonate synthesis.

The Abramov reaction is another classical method for forming α-hydroxyphosphonates. wikipedia.org Historically, it referred to the reaction of trialkyl phosphites with carbonyl compounds. The mechanism involves the nucleophilic attack of the phosphorus atom on the carbonyl carbon, forming a zwitterionic intermediate. This is followed by an intramolecular transfer of an alkyl group from the phosphite ester to the newly formed alkoxide, yielding an α-alkoxyphosphonate in a reaction analogous to the Michaelis–Arbuzov reaction. orgsyn.org To obtain the desired α-hydroxyphosphonate, a subsequent hydrolysis step is required.

In modern literature, the terms Pudovik and Abramov reaction are often used interchangeably to describe the addition of any P(III) reagent to a carbonyl compound. mdpi.com When dialkyl phosphites (which exist in equilibrium with their trivalent phosphite tautomer) are used, the reaction directly yields the α-hydroxyphosphonate and is more accurately called the Pudovik reaction. nih.gov The use of silylated phosphites in Abramov-type reactions has expanded the scope, as the resulting α-siloxyphosphonates are easily converted to α-hydroxyphosphonates. wikipedia.org

Continuous flow chemistry has emerged as a powerful tool for chemical synthesis, offering advantages in safety, efficiency, and scalability over traditional batch methods. lew.ro Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters like temperature and residence time. lew.ro

This technology has been successfully applied to the synthesis of this compound. lew.ro In a typical setup, streams of diisopropyl phosphite and formaldehyde are continuously pumped, mixed, and passed through a heated reactor coil. The reaction can be performed at temperatures higher than the solvent's boiling point due to the pressurized nature of the system, leading to significantly faster reaction times. lew.ro This method has been shown to overcome common issues of batch synthesis, such as strong heat release and the formation of by-products, resulting in high yields (95.2%) and purity (98.9%) of this compound with a residence time of only 10 minutes. lew.ro The process is also amenable to scale-up by parallelization without significant amplification effects, making it suitable for industrial production. lew.ro

Continuous Flow Synthesis Techniques for Hydroxymethylphosphonates

Microfluidic Reactor Design and Performance in Synthesis

The synthesis of hydroxymethylphosphonates (HPs), including this compound (DIHP), has been effectively achieved using continuous flow microreactors. lew.ro This approach addresses common challenges in conventional batch synthesis, such as strong heat release and the formation of by-products. lew.ro

A typical microfluidic reactor setup for HP synthesis involves the use of phosphite esters and formaldehyde as starting materials with triethylamine (NEt3) serving as a catalyst. lew.ro The design incorporates multiple components to ensure precise control over the reaction:

Pumps: Two analytical liquid chromatography pumps are used to introduce the starting materials into the system. lew.ro

Micro-mixer: A primary micro-mixer ensures the thorough blending of the initial reactants. lew.ro

Micro-reactor: The mixed reactants flow into a micro-reactor where the synthesis takes place. lew.ro

Back Pressure Valve: A back pressure valve is connected after the micro-reactor to regulate the pressure of the reaction solution. lew.ro

This design leverages the high surface-area-to-volume ratio of microchannels, which enhances the efficiency of mass and heat transfer. lew.roresearchgate.net The result is a significant improvement in product yield and purity. Studies have demonstrated that this method can produce various HPs, including DIHP, with high yields (>94%) and purities (>99%), and low acid numbers (<0.15 mg KOH/g). lew.ro

Performance of Microfluidic Reactor in Hydroxymethylphosphonate Synthesis lew.ro

Optimal reaction conditions in a microfluidic reactor for the synthesis of various hydroxymethylphosphonates (HPs).

CompoundYield (%)Purity (%)Acid Number (mg KOH/g)
Dimethyl hydroxymethyl phosphonate (DMHP)>94>99<0.15
Diethyl hydroxymethyl phosphonate (DEHP)>94>99<0.15
Dipropyl hydroxymethyl phosphonate (DPHP)>94>99<0.15
Diisopropyl hydroxymethyl phosphonate (DIHP)>94>99<0.15
Dibutyl hydroxymethyl phosphonate (DBHP)>94>99<0.15
Process Control and Scalability Considerations

A significant advantage of microreactor technology is its scalability. lew.rosciforum.net Instead of increasing the size of a single reactor (scaling-up), which can introduce new challenges in heat and mass transfer, production capacity is increased by "numbering-up" or "scaling-out." lew.rouvic.ca This strategy involves operating multiple microreactors in parallel. lew.ro This approach allows for a seamless transition from laboratory-scale optimization to industrial-scale production without the so-called "amplification effect," where reaction behavior changes unpredictably at larger scales. lew.ro This ensures that the high yields and purities achieved during development are maintained during large-scale manufacturing. lew.rosciforum.net

Enantioselective Synthesis Strategies

The biological activity of α-hydroxyphosphonates is often stereospecific, making the development of enantioselective synthesis methods a critical area of research. rsc.orgnih.gov These strategies aim to produce a single, optically pure enantiomer.

Chiral Catalysis in α-Hydroxyphosphonate Formation

Organocatalysis and metal-based catalysis have emerged as powerful tools for the enantioselective synthesis of α-hydroxyphosphonates. These methods utilize chiral catalysts to direct the formation of a specific stereoisomer, often achieving high levels of enantiomeric excess (ee). nih.govmdpi.com

Various catalytic systems have been developed:

Proline-based Catalysis: L-proline has been successfully used to catalyze the cross-aldol reaction between α-ketophosphonates and ketones, yielding tertiary α-hydroxyphosphonates with up to 99% ee. nih.gov

Quinine-derived Catalysis: A primary amine derived from quinine (B1679958) has been employed as a catalyst for the cross-aldol reaction of enolizable aldehydes and α-ketophosphonates, producing β-formyl-α-hydroxyphosphonates with excellent enantioselectivities. nih.gov

Bifunctional Catalysts: The combination of a chiral Lewis acid and a chiral Lewis base in a bifunctional catalyst, such as an Al(III)-BINOL complex, has proven effective for the hydrophosphonylation of various aldehydes, resulting in α-hydroxyphosphonates with yields up to 99% and enantioselectivity up to 87% ee. mdpi.com Chiral disulfonimide catalysts have also been used, achieving excellent enantiomer ratios up to >99% ee. mdpi.com

Examples of Chiral Catalysis in α-Hydroxyphosphonate Synthesis

A summary of different catalytic systems used for the enantioselective synthesis of α-hydroxyphosphonates, highlighting their effectiveness.

Catalyst TypeReactionReported YieldEnantioselectivity (ee)Source
L-prolineCross-aldol of α-ketophosphonates and ketonesGoodUp to 99% nih.gov
Al(III)-BINOL complexHydrophosphonylation of aldehydesUp to 99%Up to 87% mdpi.com
Chiral DisulfonimideEnantioselective Abramov reactionGoodUp to >99% mdpi.com
Quinine-derived Primary AmineCross-aldol of aldehydes and α-ketophosphonates-High to excellent nih.gov

Biocatalytic Approaches for Enantiomer Resolution

Biocatalysis offers an environmentally benign and highly selective alternative for producing enantiopure compounds. rsc.orgmdpi.com Enzymes, particularly lipases, are widely used under mild reaction conditions to resolve racemic mixtures of α-hydroxyphosphonates. rsc.orgunits.it

Kinetic resolution is a powerful strategy that relies on the ability of an enzyme to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. rsc.orgd-nb.info Lipases are particularly effective for this purpose and can be used in either hydrolysis or transesterification reactions. rsc.orgmdpi.com

In a typical process, a racemic α-hydroxyphosphonate can be acetylated in the presence of a lipase (B570770) like Candida antarctica lipase B (CALB). rsc.org This enzyme selectively catalyzes the acetylation of the (S)-enantiomer, resulting in the formation of (S)-acetate and leaving the unreacted (R)-hydroxyphosphonate. rsc.org This method has been shown to produce both the S-acetate and the remaining R-alcohol in high enantiomeric purity (>99% ee). rsc.org

Alternatively, lipases can be used for the enantioselective hydrolysis of racemic α-acyloxyphosphonates. mdpi.com For example, lipases from Candida rugosa, Candida antarctica, and Aspergillus niger have demonstrated high efficiency in the hydrolysis of dimethyl 1-butyryloxy-1-carboxymethylphosphonate, preferentially acting on the (R)-enantiomer to yield optically active dimethyl 1-carboxy-1-hydroxymethylphosphonate with high enantiomeric excess and enantiomeric ratios (E-values) reaching up to 126. mdpi.com The choice of lipase is crucial, as its effectiveness can depend on the specific substrate. mdpi.com

Lipase-Catalyzed Hydrolysis of Dimethyl 1-butyryloxy-1-carboxymethylphosphonate mdpi.com

Performance of various lipases in the kinetic resolution of a model hydroxyphosphonate, demonstrating differences in enantioselectivity.

Lipase SourceConversion (%)Product ee (%)Enantiomeric Ratio (E)
Candida rugosa49.598.4126
Aspergillus niger47.058.06.6
Candida antarctica (CALA)49.086.029
Burkholderia cepacia50.032.03.2
Termomyces lanuginosus49.024.02.5

After successfully synthesizing or resolving a chiral compound, it is essential to determine its absolute configuration (i.e., whether it is the R or S enantiomer). nih.govresearchgate.net A common and reliable method for α-hydroxyphosphonates involves chemical derivatization with a chiral agent, which converts the pair of enantiomers into a pair of diastereomers. nih.govwiley-vch.de These diastereomers have different physical properties and can be distinguished using spectroscopic techniques like Nuclear Magnetic Resonance (NMR). nih.gov

A well-established technique involves the double derivatization of the hydroxyphosphonate with commercially available naproxen. nih.gov By reacting the chiral hydroxyphosphonate with both (R)- and (S)-naproxen, two different diastereomeric esters are formed. nih.gov The resulting diastereomers exhibit distinct signals in their ¹H and ³¹P NMR spectra. A simple comparison of these spectra allows for the unambiguous assignment of the absolute configuration of the original hydroxyphosphonate. nih.gov Other chiral derivatizing agents, such as mandelic acid and (L-fluoro-2,4-dinitrophenyl-5)-L-alanine amide (used in the O-Marfey method), can also be employed for this purpose. wiley-vch.denih.gov

Green Chemistry Principles in Synthetic Route Development for this compound

The development of synthetic methodologies for this compound has increasingly focused on the integration of green chemistry principles. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. A significant advancement in this area is the application of continuous flow chemistry, particularly through the use of microfluidic reactors. This approach offers a safer, more efficient, and cleaner alternative to traditional batch synthesis methods for hydroxymethylphosphonates. lew.rorsc.org

The synthesis of this compound can be achieved via the reaction of diisopropyl phosphite with an alkaline formaldehyde solution, using a catalyst such as triethylamine. lew.rorsc.org In a microfluidic reactor, this process allows for precise control over reaction conditions, including temperature and mixing, which leads to a significant reduction in the generation of by-products and a purer final product. lew.ro This method has been shown to produce this compound with high yield and purity. lew.ro The continuous nature of the process also allows for easier scalability without the typical amplification effects seen in batch processes, reduces labor costs, and minimizes the physical footprint of the production equipment. lew.rorsc.org Furthermore, this technique significantly cuts down on the amount of wastewater produced, marking a substantial step towards more environmentally benign chemical manufacturing. lew.ro

Recent research has explored various green synthetic routes for the broader class of α-hydroxyphosphonates, which are applicable to the synthesis of this compound. These methods often focus on solvent-free conditions and the use of heterogeneous catalysts, which can be easily recovered and reused. researchgate.net For instance, the Pudovik reaction, a common method for forming the C-P bond in these compounds, has been adapted to use environmentally friendly catalysts under solvent-free conditions. researchgate.netmdpi.com

The following table summarizes the reaction parameters for the synthesis of this compound in a microfluidic reactor, highlighting the efficiency of this green chemistry approach.

ParameterValueReference
Yield >94% lew.ro
Purity >99% lew.ro
Catalyst Triethylamine rsc.org
Reactor Type Microfluidic lew.rorsc.org
Key Advantage Reduced wastewater, continuous process lew.rorsc.org

Eco-catalysis and Sustainable Synthetic Practices

Eco-catalysis represents a frontier in green chemistry, focusing on the use of catalysts derived from biological sources, which are often biodegradable and have low toxicity. mdpi.com A notable development in this area is the use of "ecocatalysts" derived from metal-hyperaccumulating plants. mdpi.comresearchgate.net These plants naturally extract and concentrate metals from the soil, and their biomass can be converted into effective catalysts through simple thermal treatment, avoiding the need for extensive chemical modification. mdpi.com

One such ecocatalyst, Eco-MgZnOx, derived from the plant Arabidopsis halleri, has been successfully employed in the synthesis of various α-hydroxyphosphonates under solventless conditions. mdpi.com This biosourced catalyst has demonstrated high catalytic activity, leading to high conversions and a broad substrate scope. mdpi.com While the synthesis of sterically crowded molecules like this compound can be more challenging due to lower reactivity and steric hindrance, the use of such ecocatalysts still presents a promising and sustainable pathway. mdpi.com A significant advantage of these ecocatalysts is their reusability; for instance, Eco-MgZnOx-P can be recovered and reused for up to five cycles without a significant loss in activity. mdpi.com

Sustainable synthetic practices for this compound and related compounds also include the use of recyclable catalysts and solvent-free reaction conditions. rsc.org For example, nano-magnetic sulfated zirconia has been used as a recyclable, heterogeneous acid catalyst in the synthesis of related organophosphorus compounds, offering easy separation from the reaction mixture using an external magnet. rsc.org The use of microwave irradiation is another green technique that can accelerate reaction times and improve yields, often in the absence of a solvent. mdpi.com

The table below provides examples of eco-friendly catalysts and their applications in the synthesis of α-hydroxyphosphonates, illustrating the principles of eco-catalysis and sustainable practices.

CatalystCatalyst TypeKey Sustainable FeatureApplicationReference
Eco-MgZnOx Biosourced (from Arabidopsis halleri)Derived from biomass, reusableSolvent-free synthesis of α-hydroxyphosphonates mdpi.com
Sodium-modified fluorapatite (B74983) (Na@FAP) Heterogeneous solid catalystSolvent-free conditions, catalyst reusePudovik reaction for α-hydroxyphosphonates researchgate.net
Triethylamine Homogeneous base catalystUsed in minimal quantities in a solvent-economical methodGreen synthesis of α-hydroxyphosphonates researchgate.netresearchgate.net
Nano-magnetic sulfated zirconia Heterogeneous acid catalystRecyclable using a magnetic fieldSolvent-free synthesis of α-aminophosphonates rsc.org

Reactivity and Chemical Transformations of Diisopropyl Hydroxymethylphosphonate

Derivatization Pathways

The hydroxyl group of diisopropyl hydroxymethylphosphonate is the primary site for its chemical transformations, allowing for the synthesis of a variety of useful derivatives.

Conversion to Tosyloxymethanephosphonate Derivatives

The activation of the hydroxyl group through tosylation is a critical step for subsequent nucleophilic substitution reactions. nih.gov This transformation converts the poor leaving group (–OH) into a much better one (–OTs). The reaction is typically carried out by treating this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

The general procedure involves dissolving the hydroxymethylphosphonate in a suitable solvent, such as acetonitrile (B52724) or pyridine, and then adding p-toluenesulfonyl chloride. chemicalbook.com A base, commonly triethylamine (B128534) or pyridine, is used to neutralize the hydrochloric acid generated during the reaction. nih.govchemicalbook.com The reaction may require cooling to control its exothermic nature, followed by a period of stirring at room temperature or gentle heating to ensure completion. nih.govchemicalbook.com The resulting product, diisopropyl (tosyloxymethyl)phosphonate, can be isolated through aqueous workup and purification. The tosyl group's strong electron-withdrawing nature makes the resulting tosylate susceptible to nucleophilic attack, opening pathways for further functionalization. nih.gov

Table 1: Typical Reaction Conditions for Tosylation of Hydroxymethylphosphonates

Reactant Reagent Base Solvent Temperature
Diethyl Hydroxymethylphosphonate* p-Toluenesulfonyl Chloride (TsCl) Triethylamine Dichloromethane -10°C to 25°C chemicalbook.com
Pentaerythritol-derivatized hexavanadate* p-Toluenesulfonyl Chloride (TsCl) Triethylamine / DMAP Acetonitrile 50°C nih.gov

Note: Data for closely related substrates are presented, illustrating a general methodology applicable to this compound.

Preparation of Bromomethylphosphonate Derivatives

Diisopropyl bromomethylphosphonate is a key synthetic intermediate, often used in further coupling reactions. fishersci.cachemicalbook.com The conversion of the hydroxyl group to a bromide can be achieved through various brominating agents. One common method is a two-step process where the alcohol is first converted to its tosylate, as described previously, which is then displaced by a bromide ion (e.g., from sodium bromide or lithium bromide).

Alternatively, direct bromination can be achieved using reagents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The α-bromination of carbonyl compounds is a well-established reaction in organic chemistry, and analogous principles apply here. nih.gov The synthesis of diisopropyl bromomethylphosphonate can also be accomplished via a Michaelis-Arbuzov reaction between triisopropyl phosphite (B83602) and dibromomethane. google.com This method forms the C-P bond and introduces the bromine atom in a single step. google.com

Table 2: Synthesis Methods for Bromomethylphosphonates

Starting Material Reagent(s) Reaction Type Product
Diisopropyl (tosyloxymethyl)phosphonate NaBr or LiBr Nucleophilic Substitution Diisopropyl bromomethylphosphonate
This compound PBr3 or HBr Direct Bromination Diisopropyl bromomethylphosphonate

O-Protection Strategies for Hydroxyl Group

To prevent unwanted reactions at the hydroxyl group during multi-step syntheses, it is often necessary to "protect" it by converting it into a less reactive functional group. libretexts.org A suitable protecting group must be easy to install, stable under the desired reaction conditions, and readily removable under mild conditions. libretexts.org

Common strategies for protecting hydroxyl groups include:

Ether Formation : Converting the alcohol to an ether, such as a benzyl (B1604629) ether or a silyl (B83357) ether (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS)). Benzyl ethers are stable to many reagents but can be removed by catalytic hydrogenation. Silyl ethers are easily installed and are typically removed by treatment with a fluoride (B91410) source (like TBAF) or mild acid. libretexts.org

Ester Formation : Acylation of the hydroxyl group with an acyl halide or anhydride (B1165640) (e.g., acetyl chloride or acetic anhydride) forms an ester. Ester protecting groups, like acetyl (Ac) or pivaloyl (Piv), are stable under neutral and acidic conditions but are easily cleaved by base-catalyzed hydrolysis. highfine.com

Acetal Formation : Reaction with an aldehyde or a ketone in the presence of an acid catalyst forms an acetal. A common reagent for this purpose is dihydropyran, which forms a tetrahydropyranyl (THP) ether. Acetals are stable to bases and nucleophiles but are readily cleaved by aqueous acid. libretexts.orghighfine.com

Carbon-Phosphorus Bond Forming Reactions

This compound and its derivatives are valuable precursors in reactions that form new carbon-phosphorus bonds, which are fundamental to the synthesis of many organophosphorus compounds.

Applications in Wittig-Horner Type Reactions for Olefin Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for synthesizing alkenes, typically with high E-selectivity, by reacting a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. organic-chemistry.orgwikipedia.org While this compound itself is not a direct reagent for the HWE reaction, its derivatives are crucial precursors.

To be used in an HWE reaction, the phosphonate must possess a methylene (B1212753) group adjacent to the phosphorus that is activated by an electron-withdrawing group (EWG), such as an ester or nitrile. The synthesis of such HWE reagents often begins with a halomethylphosphonate. For instance, diisopropyl bromomethylphosphonate (prepared as in section 3.1.2) can be used in a Michaelis-Arbuzov reaction with a trialkyl phosphite to generate a diphosphonate, which can then be functionalized into a suitable HWE reagent.

Alternatively, the hydroxyl group of this compound can be oxidized to an aldehyde. This resulting phosphono-aldehyde can then serve as the carbonyl component in an HWE reaction, reacting with another phosphonate ylide to form a vinylphosphonate. The HWE reaction is favored over the traditional Wittig reaction due to the easier removal of the water-soluble phosphate (B84403) byproduct and generally higher E-selectivity for the resulting alkene. chem-station.comnih.gov

Alkylation Reactions of this compound

The hydroxyl group of this compound can undergo O-alkylation to form ethers. This reaction typically proceeds by first deprotonating the hydroxyl group with a suitable base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide can then react with an alkyl halide (e.g., methyl iodide or benzyl bromide) in a Williamson ether synthesis to yield the corresponding ether.

This alkylation pathway is a specific example of the derivatization strategies discussed under O-protection (Section 3.1.3), where the goal is the permanent installation of an alkyl group rather than temporary protection. The resulting ether derivatives can have altered physical and chemical properties, which may be desirable for specific applications. The efficiency of the alkylation is dependent on the nature of the alkylating agent and the reaction conditions employed.

Transformation into Other Phosphonate Classes

This compound serves as a versatile intermediate for the synthesis of other important classes of organophosphorus compounds. The presence of the α-hydroxyl group provides a reactive site for nucleophilic substitution and rearrangement reactions, enabling its conversion into α-aminophosphonates and phosphate esters.

Conversion to α-Aminophosphonates

The transformation of α-hydroxyphosphonates, such as this compound, into α-aminophosphonates is a significant synthetic route. mdpi.com This conversion is typically achieved through the nucleophilic substitution of the α-hydroxyl group with a primary or secondary amine. mdpi.comresearchgate.net While substitution at a crowded secondary carbon can be challenging, the reaction is facilitated by an unexpected neighboring group effect from the phosphoryl (P=O) group. researchgate.net

Research has demonstrated that these substitution reactions can be effectively carried out under microwave irradiation, often without the need for a catalyst or solvent. mdpi.com For example, reacting α-hydroxyphosphonates with three equivalents of a primary amine (such as propyl-, butyl-, or cyclohexylamine) at 100°C under microwave conditions leads to the formation of the corresponding α-aminophosphonates. mdpi.com This method represents a direct and efficient pathway for converting the hydroxyl functionality into an amino group. mdpi.comresearchgate.net

This transformation is valuable because α-aminophosphonates are structurally analogous to α-amino acids and are a focus of study for their potential biological activities. nih.govtandfonline.comnih.gov The synthesis from α-hydroxyphosphonates provides an alternative to the more common Kabachnik-Fields reaction, which involves a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite. nih.govsciforum.net

Phosphorylation Reactions and Phosphate Formation

A characteristic reaction of α-hydroxyphosphonates is the base-catalyzed rearrangement to form phosphate esters, a transformation known as the phospha-Brook rearrangement. mdpi.comresearchgate.netmdpi.com This isomerization involves the migration of the phosphonyl group from the carbon atom to the oxygen atom of the hydroxyl group. researchgate.net

The reaction is promoted by strong bases such as sodium hydroxide, sodium hydride, and cesium carbonate. mdpi.comresearchgate.net Studies on related 1-aryl-1-hydroxymethylphosphonates have shown that the rearrangement can be performed effectively under phase transfer catalytic conditions using catalysts like triethylbenzylammonium chloride with a base in an acetonitrile solvent at room temperature. researchgate.net Quantum chemical calculations suggest that the mechanism of this transformation proceeds through a key oxaphosphirane intermediate. researchgate.net The presence of electron-withdrawing substituents on the α-carbon can facilitate this rearrangement. mdpi.com This reaction provides a direct pathway from a phosphonate to a phosphate, representing a significant molecular restructuring. mdpi.comresearchgate.net

Hydrolytic Stability and Decomposition Studies

The stability of this compound is determined by the resilience of its phosphonate ester (P-O-C) and phosphonate (P-C) bonds to hydrolysis and thermal stress.

Acid-Catalyzed Hydrolysis Kinetics of Dialkyl α-Hydroxyphosphonates

The hydrolysis of dialkyl α-hydroxyphosphonates in the presence of acid is a two-step process, involving the sequential cleavage of the two ester groups to ultimately yield the phosphonic acid. nih.govnih.gov Kinetic studies on analogous dialkyl α-hydroxybenzylphosphonates, which serve as excellent models, have been conducted using hydrochloric acid, with the reaction progress monitored by ³¹P NMR spectroscopy. nih.gov

Table 1: Pseudo-First-Order Rate Constants for the Acid-Catalyzed Hydrolysis of Selected Dialkyl α-Hydroxybenzylphosphonates at Reflux. nih.gov
Ester Group (R)Aryl Substituent (Y)k₁ (h⁻¹)k₂ (h⁻¹)Total Reaction Time (h)
MethylH2.640.606.5
Methyl4-NO₂5.181.242.5
Methyl4-Cl3.360.675.5
Methyl4-F3.450.726.0
Methyl4-CH₃1.640.318.0
EthylH1.030.359.5

The data indicate that electron-withdrawing substituents on the carbon-bound group accelerate the hydrolysis, while electron-donating groups slow it down. nih.govnih.gov While most hydrolyses proceed via an AAc2 mechanism (P-O bond cleavage), an AAl1 mechanism (C-O bond cleavage) has been substantiated for isopropyl esters in related systems, suggesting this pathway may be relevant for this compound. researchgate.net Under harsh conditions, such as boiling in strong acid, cleavage of the P-C bond can also occur, although this is generally a more difficult process. nih.govnih.gov

Mechanistic Investigations of Thermal Decomposition (drawing insights from related phosphonates)

The thermal decomposition of dialkyl phosphonates like this compound typically proceeds through several potential pathways. The most common initial degradation route for alkyl phosphates and phosphonates is an elimination reaction. nih.gov

For dialkyl phosphonates with secondary alkyl groups, such as the diisopropyl ester, two primary mechanisms for the elimination of propene are considered:

Six-Center Concerted Elimination: This intramolecular mechanism involves the abstraction of a hydrogen atom from the alkyl group by the phosphoryl oxygen (P=O), proceeding through a cyclic transition state. dtic.mil This pathway leads to the formation of propene and the corresponding phosphonic acid without skeletal rearrangement of the alkyl group. dtic.mil

Carbonium Ion Mechanism (E1): This route involves the initial formation of a secondary isopropyl carbocation, followed by the elimination of a proton. This mechanism is often catalyzed by acidic impurities and can lead to skeletal rearrangements, although this is less common for simple secondary alkyl groups compared to more complex ones.

Diisopropyl Hydroxymethylphosphonate As a Synthetic Building Block and Intermediate

Precursor in Acyclic Nucleoside Phosphonate (B1237965) (ANP) Synthesis

Acyclic nucleoside phosphonates (ANPs) are a class of potent antiviral compounds that mimic natural nucleosides but lack the cyclic sugar moiety. Diisopropyl hydroxymethylphosphonate is a key starting material in the construction of the critical phosphonomethoxyethyl and related acyclic side chains of these therapeutic agents.

Preparation of Key ANP Precursors (e.g., Diisopropyl Tosyloxymethanephosphonate)

A crucial step in the synthesis of many ANPs involves the preparation of a highly reactive electrophile derived from this compound. One such key precursor is diisopropyl tosyloxymethanephosphonate. The synthesis of this compound is a well-established procedure that begins with the reaction of diisopropyl phosphite (B83602) with paraformaldehyde, often in the presence of a base like triethylamine (B128534), to yield this compound. nii.ac.jp The hydroxyl group of this compound is then converted into a good leaving group, typically by tosylation. This is achieved by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine. nii.ac.jp

The resulting diisopropyl tosyloxymethanephosphonate is a powerful phosphonomethylating agent, primed for reaction with nucleophilic species. A similar precursor, diethyl p-toluenesulfonyloxymethoxyphosphonate, has been synthesized with a reported yield of 87% after purification. nih.gov

Table 1: Synthesis of Diisopropyl Tosyloxymethanephosphonate

StepReactantsReagentsProduct
1. HydroxymethylationDiisopropyl phosphite, ParaformaldehydeTriethylamine (catalyst)This compound
2. TosylationThis compoundp-Toluenesulfonyl chloride (TsCl), PyridineDiisopropyl tosyloxymethanephosphonate

Role in the Alkylation of Nucleobases

The primary role of precursors like diisopropyl tosyloxymethanephosphonate is the alkylation of nucleobases (purines and pyrimidines) to introduce the acyclic side chain. nii.ac.jp This reaction is a cornerstone in the synthesis of numerous ANPs. The nitrogen atoms of the heterocyclic nucleobases act as nucleophiles, attacking the carbon of the phosphonomethyl group and displacing the tosylate leaving group. This base-catalyzed condensation reaction forms the crucial carbon-nitrogen bond that links the acyclic phosphonate moiety to the nucleobase. nii.ac.jp

This synthetic strategy has been successfully employed in the preparation of various ANP derivatives, including those of adenine, guanine, cytosine, and thymine. tue.nlresearchgate.net The choice of the diisopropyl ester is often strategic, as the isopropyl groups can be readily removed in a subsequent deprotection step to yield the biologically active phosphonic acid.

Strategies for Introducing Phosphonomethyl Residues

The introduction of the phosphonomethyl residue is a critical transformation in the synthesis of ANPs, and several strategies have been developed to achieve this. nii.ac.jp

One common approach involves the initial preparation of N-(hydroxyalkyl) derivatives of the nucleobases. The hydroxyl group on the acyclic chain is then phosphonomethylated using a reagent like diisopropyl tosyloxymethanephosphonate. nii.ac.jp

An alternative strategy is the direct alkylation of the nucleobase with a pre-functionalized side chain precursor that already contains the phosphonomethyl group, such as diisopropyl tosyloxymethanephosphonate or a corresponding haloalkylphosphonate. nii.ac.jpgoogle.com This convergent approach can be more efficient in some cases.

Furthermore, variations of the phosphonomethylating agent can be employed. For instance, diisopropyl trimethylsilyloxymethylphosphonate has been utilized in the Vorbrüggen reaction for the glycosidation of nucleobases, demonstrating improved yields compared to using the non-silylated hydroxymethylphosphonate. bme.hu This highlights the versatility of this compound derivatives in synthetic organic chemistry.

Application in Polymer and Material Science Precursors

The reactivity of this compound extends beyond pharmaceutical synthesis into the realm of polymer and material science. Its ability to introduce phosphorus-containing moieties into polymer backbones is particularly valuable for enhancing properties such as flame retardancy and adhesion.

Synthesis of Phosphonated Methacrylates for Polymer Functionalization

This compound can be converted into a polymerizable monomer, such as a phosphonated methacrylate (B99206). This is typically achieved through an esterification reaction between the hydroxyl group of this compound and methacryloyl chloride in the presence of a base to neutralize the HCl byproduct.

While the direct synthesis from this compound is not extensively detailed, the analogous reaction with diethyl hydroxymethylphosphonate is well-documented. nih.gov This suggests a similar synthetic pathway is applicable for the diisopropyl derivative. The resulting phosphonated methacrylate monomer can then be copolymerized with other monomers (e.g., methyl methacrylate) to introduce phosphonate groups into the polymer chain. This functionalization can improve properties such as adhesion to mineral surfaces and, notably, flame resistance. nih.gov

Table 2: General Synthesis of Phosphonated Methacrylates

Reactant 1Reactant 2ProductApplication
This compoundMethacryloyl chlorideDiisopropyl (methacryloyloxymethyl)phosphonatePolymer functionalization, Flame retardant polymers
Diethyl (2-hydroxyphenyl) phosphonateMethacryloyl chlorideDiethyl (2-methacryloyloxyphenyl)phosphonateDental resins, Flame retardant polymers
Dimethyl (2-hydroxyethyl) phosphonateα-(Chloromethyl)acryloyl chloridePhosphonated dimethacrylate monomerDental composites

Intermediate in Flame Retardant Formulations for Polymeric Materials

The incorporation of phosphorus into polymer matrices is a well-established strategy for imparting flame retardancy. nii.ac.jptue.nlgoogle.comnih.govgoogle.commdpi.combohrium.comgoogle.com Organophosphorus compounds, including phosphonates, can act as flame retardants through both condensed-phase and gas-phase mechanisms. In the condensed phase, they promote the formation of a protective char layer upon combustion, which insulates the underlying material from heat and oxygen. google.com In the gas phase, phosphorus-containing radicals can scavenge reactive H• and OH• radicals in the flame, thereby inhibiting the combustion process. google.com

This compound serves as a valuable intermediate in the synthesis of reactive flame retardants. Its hydroxyl group allows it to be covalently incorporated into polymer networks, such as polyurethanes and epoxy resins. nih.gov For example, it can be reacted with diisocyanates to form phosphorus-containing polyols, which are then used in the production of flame-retardant polyurethane foams. This covalent bonding prevents the leaching of the flame retardant from the polymer matrix, ensuring long-term performance and reducing environmental concerns. google.com

The synthesis of various phosphorus-containing flame retardants often involves intermediates that are structurally related to or can be derived from this compound. These flame retardants have been successfully applied to a range of polymeric materials, including epoxy resins, polyamides, and polyisocyanurate foams. tue.nlmdpi.com

Role in Complex Molecule Synthesis

The strategic importance of this compound is most evident in its application as a synthetic intermediate. Its functional groups provide a versatile platform for constructing larger, more intricate molecular architectures.

Accessing α-Hydroxyphosphonic Acids

This compound is the simplest member of the α-hydroxyphosphonate family of esters. The general and most common route to this class of compounds is the Pudovik reaction, which involves the addition of a dialkyl phosphite, such as diisopropyl phosphite, to a carbonyl compound. nih.govmdpi.commdpi.com In the specific case of this compound, the carbonyl source is formaldehyde (B43269). lew.ro This reaction is typically base-catalyzed and can be performed under various conditions, including with or without a solvent. mdpi.commdpi.com

The resulting α-hydroxyphosphonate esters, including this compound, are crucial precursors to α-hydroxyphosphonic acids. These acids are obtained through the hydrolysis of the ester groups, a transformation commonly achieved by refluxing with an excess of a strong acid like hydrochloric acid. nih.gov The reaction of diisopropyl phosphite with various aldehydes and ketones is a cornerstone for producing a wide array of α-hydroxyphosphonates, which can then be converted to their corresponding acids. nih.govnih.gov However, the reactivity can be influenced by steric hindrance; for instance, the use of sterically bulky diisopropyl phosphite may lead to moderate conversion rates compared to less hindered phosphites. mdpi.com

Table 1: Selected Catalysts and Conditions for the Pudovik Reaction to Synthesize α-Hydroxyphosphonates This table is interactive and allows for sorting and filtering of data.

Generation of Phosphonate Functionality via Intermediate Routes

This compound is an effective agent for introducing the phosphonomethyl group into other molecules. A key strategy involves converting its hydroxyl group into a better leaving group, such as a tosylate. The preparation of diisopropyl tosyloxymethanephosphonate is achieved by reacting diisopropyl phosphite with paraformaldehyde in the presence of triethylamine, which forms this compound in situ, followed by tosylation. nih.gov

This activated intermediate, diisopropyl tosyloxymethanephosphonate, can then be used in nucleophilic substitution reactions to attach the phosphonomethoxy group [-CH₂O-P(O)(OⁱPr)₂] to a substrate. nih.gov This method is instrumental in the synthesis of acyclic nucleoside phosphonates, a class of compounds with significant antiviral activity. For example, it is a key step in building the (S)-[3-hydroxy-2-(phosphonomethoxy)propyl] (HPMP) backbone of antiviral drugs. nih.gov Similarly, precursors for the drug adefovir, an N-2-(phosphonomethoxy)ethyl derivative, are synthesized using related intermediates like diisopropyl 2-(chloroethoxy)methylphosphonate. nih.gov

Table 2: General Synthetic Route for Introducing Phosphonate Functionality This table is interactive and allows for sorting and filtering of data.

Derivatization for Prodrug Conjugation (focus on chemical linkage)

The highly polar nature of the phosphonic acid group often limits the bioavailability of phosphonate-based drugs. To overcome this, the phosphonic acid is frequently masked in a prodrug formulation. Diisopropyl phosphonate esters serve as valuable intermediates in this process. The synthesis of symmetrical bis(amidate) prodrugs, for instance, begins with the diisopropyl ester of the parent drug. nih.gov

The chemical linkage is formed in a two-step process. First, the diisopropyl ester is deprotected, typically using bromotrimethylsilane, to yield the free phosphonic acid. Second, the phosphonic acid is condensed with an appropriate amino acid ester. This reaction, often carried out in the presence of a coupling agent like 2,2′-dithiopyridine, forms two phosphoramidate (B1195095) (P-N) bonds, resulting in a bis(amidate) prodrug. nih.gov This linkage effectively neutralizes the two acidic charges of the phosphonate group, enhancing its ability to cross cell membranes.

Table 3: Key Chemical Linkage Steps for Prodrug Conjugation This table is interactive and allows for sorting and filtering of data.

Contributions to Phosphorus Ligand Synthesis

Beyond its role in synthesizing bioactive compounds, this compound and its direct precursor, diisopropyl phosphite, are valuable starting materials for creating phosphorus-containing ligands used in coordination chemistry and catalysis. Specifically, they are used to synthesize phosphoramidates, which can act as effective P-N chelating ligands. nih.gov

The synthesis of these ligands often involves a dehydrogenative cross-coupling reaction between a dialkyl H-phosphonate (like diisopropyl phosphite) and an amine. nih.gov Various catalytic systems, including those based on copper or iodine, can facilitate this P-N bond formation. nih.gov While steric effects from the bulky isopropyl groups can sometimes lead to lower yields, the method is broadly applicable. nih.gov The resulting phosphoramidate ligands, defined by the (RO)₂P(O)NR'₂ structure, are used in coordination chemistry for applications such as bond activation and catalysis. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as a cornerstone for the structural assignment of diisopropyl hydroxymethylphosphonate, offering precise information about the connectivity and chemical environment of its constituent atoms.

Application of ¹H, ¹³C, and ³¹P NMR for Structural Assignment

A combined analysis of ¹H, ¹³C, and ³¹P NMR spectra allows for the unambiguous assignment of the molecular structure of this compound.

The ¹H NMR spectrum provides information on the proton environments. The methine protons of the two isopropoxy groups are diastereotopic due to the chiral center at the α-carbon, leading to distinct chemical shifts and complex spin-spin coupling patterns. These protons typically appear as a multiplet. The methyl groups of the isopropyl moieties also exhibit diastereotopicity, resulting in two distinct doublets. The methylene (B1212753) protons of the hydroxymethyl group directly attached to the phosphorus atom show a characteristic doublet due to coupling with the phosphorus nucleus. The hydroxyl proton is often observed as a broad singlet, which can be confirmed by D₂O exchange.

The ¹³C NMR spectrum complements the proton data by detailing the carbon skeleton. The carbon of the hydroxymethyl group appears as a doublet due to one-bond coupling with the phosphorus atom (¹JCP). The methine and methyl carbons of the diisopropyl ester groups also show characteristic signals, with the methine carbons appearing as doublets due to two-bond coupling to phosphorus (²JCP).

The ³¹P NMR spectrum is particularly diagnostic for phosphonates. A proton-decoupled ³¹P{¹H} NMR spectrum of this compound would be expected to show a single sharp singlet, confirming the presence of a single phosphorus environment. The chemical shift is indicative of a phosphonate (B1237965) ester. For instance, the ³¹P chemical shift for the related compound, diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate, is reported to be around δ 20.2 ppm. mdpi.com

Table 1: Predicted NMR Data for this compound

NucleusFunctional GroupPredicted Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (Hz)
¹HCH (isopropyl)~4.7m
¹HCH₃ (isopropyl)~1.3d³JHH ≈ 6
¹HCH₂ (hydroxymethyl)~3.8d²JHP ≈ 8
¹HOHVariables (broad)
¹³CCH (isopropyl)~72d²JCP ≈ 7
¹³CCH₃ (isopropyl)~24d³JCP ≈ 5
¹³CCH₂ (hydroxymethyl)~60d¹JCP ≈ 160
³¹PP=O~20-25s (decoupled)

Note: The predicted values are based on typical chemical shifts for similar functional groups in related organophosphorus compounds.

Advanced NMR Techniques for Stereochemical Analysis (e.g., Mosher Method)

This compound possesses a stereogenic center at the carbon atom bearing the hydroxyl group. Determining the absolute configuration of this chiral center is crucial and can be achieved using advanced NMR techniques, most notably the Mosher method. matilda.scienceumn.eduyoutube.com

The Mosher method involves the derivatization of the chiral alcohol with a chiral reagent, typically the acid chlorides of (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. matilda.scienceumn.edu The resulting diastereomers will exhibit different ¹H NMR chemical shifts for the protons near the newly formed ester linkage. By analyzing the differences in these chemical shifts (Δδ = δS - δR) between the (S)-MTPA and (R)-MTPA esters, the absolute configuration of the original alcohol can be deduced. youtube.com This is based on the principle that the phenyl group of the MTPA moiety will have a shielding or deshielding effect on nearby protons, depending on the absolute configuration of the alcohol. youtube.com

While a direct application of the Mosher method to this compound is not extensively documented in the literature, the methodology is well-established for the stereochemical determination of α-hydroxyphosphonates. acs.org The presence of the phosphonate group does not interfere with the principles of the Mosher analysis. Other chiral derivatizing agents, such as naproxen, have also been successfully employed for the enantiodifferentiation of α-hydroxyphosphonates using ¹H and ³¹P NMR. acs.org

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

In electrospray ionization (ESI) mass spectrometry, α-hydroxyphosphonates often form sodium adducts [M+Na]⁺. mdpi.com For this compound (C₇H₁₇O₄P, MW: 196.18 g/mol ), the [M+Na]⁺ ion would be expected at an m/z of approximately 219.08.

The fragmentation pattern in electron ionization (EI) mass spectrometry for a related compound, diisopropyl methylphosphonate (B1257008) (DIMP), shows characteristic losses of the isopropyl groups. nist.gov The mass spectrum of DIMP includes a base peak at m/z 97, corresponding to the loss of both isopropyl groups. nist.gov A similar fragmentation pattern can be anticipated for this compound, with key fragments arising from the cleavage of the P-C bond and the loss of the isopropoxy groups.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/zProposed Fragment IonOrigin
196[M]⁺Molecular ion
181[M - CH₃]⁺Loss of a methyl radical from an isopropyl group
155[M - C₃H₅]⁺Loss of a propenyl radical
137[M - C₃H₇O]⁺Loss of an isopropoxy radical
113[HP(O)(OCH(CH₃)₂)]⁺Fragment containing one isopropoxy group
97[H₂P(O)₂OH]⁺Loss of both isopropyl groups

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the key functional groups present in this compound by observing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show a strong and broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A very strong absorption band, characteristic of the P=O double bond in phosphonates, is expected around 1250-1200 cm⁻¹. The P-O-C stretching vibrations typically appear as a strong and broad band in the 1050-950 cm⁻¹ region. The C-H stretching vibrations of the isopropyl and methylene groups will be observed in the 3000-2850 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-HStretching3400-3200Strong, Broad
C-H (sp³)Stretching3000-2850Medium to Strong
P=OStretching1250-1200Very Strong
P-O-CStretching1050-950Strong, Broad
C-OStretching1180-1080Medium

X-ray Diffraction for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Computational and Theoretical Investigations of Diisopropyl Hydroxymethylphosphonate

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of modern chemical research, enabling the accurate prediction of molecular properties and reaction dynamics. For Diisopropyl Hydroxymethylphosphonate, methods like Density Functional Theory (DFT) and Ab Initio Molecular Dynamics (AIMD) have been instrumental in building a comprehensive understanding of its behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the electronic structure of molecules. researchgate.net By focusing on the electron density rather than the complex multi-electron wavefunction, DFT provides a computationally feasible yet accurate approach for large molecules like this compound. researchgate.net

Calculations using DFT, often with hybrid functionals like B3LYP, are employed to optimize the molecular geometry and to determine key electronic properties. bohrium.comnih.gov The electronic structure of this compound is central to its reactivity. Key descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting its chemical behavior. mdpi.comaimspress.com The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.com For phosphonates, the distribution of these frontier orbitals helps in identifying the most probable sites for nucleophilic and electrophilic attack. nih.gov

The Molecular Electrostatic Potential (MEP) surface, another product of DFT calculations, visually represents the charge distribution and is used to predict sites for intermolecular interactions. nih.gov For this compound, the MEP would highlight the electron-rich phosphoryl oxygen, making it a likely site for electrophilic attack or coordination, and the electron-deficient regions, indicating sites for nucleophilic attack.

Table 1: Calculated Electronic Properties of a Model Hydroxymethylphosphonate using DFT

ParameterDescriptionTypical Calculated ValueReference
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-6.3 to -7.0 eV bohrium.com
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-1.2 to -3.1 eV bohrium.com
HOMO-LUMO Gap (ΔE) Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability.~3.9 to 5.0 eV bohrium.commdpi.com
Dipole Moment (µ) Measure of the net molecular polarity.~4.8 D bhu.ac.in

Note: Values are illustrative and based on DFT calculations of similar phosphonate (B1237965) compounds. The exact values for this compound would depend on the specific level of theory and basis set used.

These DFT-derived parameters are invaluable for rationalizing the compound's role in synthetic reactions and its potential interactions with biological systems. mdpi.com

Ab Initio Molecular Dynamics for Mechanistic Pathway Elucidation

Ab Initio Molecular Dynamics (AIMD) is a powerful simulation technique that combines classical molecular dynamics with quantum mechanical calculations for the forces acting on the atoms at each step. chemrxiv.orgresearchgate.net This method allows for the exploration of chemical reaction dynamics and the elucidation of mechanistic pathways without pre-imposing a reaction coordinate. arxiv.org

While specific AIMD studies on this compound are not extensively documented, research on the closely related compound, Diisopropyl Methylphosphonate (B1257008) (DIMP), provides significant insights. chemrxiv.orgresearchgate.netarxiv.org AIMD simulations have been used to study the decomposition of DIMP on metal oxide surfaces, revealing detailed atomistic mechanisms of bond cleavage and formation. chemrxiv.orgresearchgate.net These studies show that the phosphoryl oxygen's interaction with surface atoms is a critical initial step, followed by the cleavage of C-O or P-O bonds. chemrxiv.orgarxiv.org

By analogy, AIMD simulations of this compound could elucidate the mechanistic pathways of its formation, for instance, in the Pudovik reaction. Such simulations could track the trajectory of reactants—diisopropyl phosphite (B83602) and formaldehyde (B43269)—as they approach and interact, revealing the dynamic process of nucleophilic attack and bond formation in real-time. This would provide a more detailed picture than static calculations of transition states, capturing the influence of molecular motion and orientation on the reaction outcome. arxiv.org

Mechanistic Predictions and Reaction Dynamics

Computational studies are pivotal in predicting reaction mechanisms, identifying key intermediates and transition states, and understanding the energetic landscape of chemical transformations.

Analysis of Transition States and Activation Barriers in Synthetic Pathways

The synthesis of this compound is commonly achieved through the Pudovik reaction, which involves the addition of diisopropyl phosphite to formaldehyde. mdpi.com Computational modeling, primarily using DFT, has been employed to investigate the mechanism of this and related reactions. mdpi.comacs.org

These studies focus on locating the transition state (TS) structures along the reaction coordinate. The transition state represents the highest energy point on the minimum energy path between reactants and products, and its structure provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state defines the activation energy (or activation barrier), a crucial factor determining the reaction rate.

For the base-catalyzed Pudovik reaction, computational studies suggest a mechanism where the base facilitates the deprotonation of the phosphite, increasing its nucleophilicity. mdpi.com The subsequent nucleophilic attack of the phosphorus atom on the carbonyl carbon of formaldehyde proceeds through a defined transition state. DFT calculations can quantify the activation enthalpy for this step. For example, a study on a triethylamine-catalyzed Pudovik reaction calculated a decrease in the activation enthalpy from 85.9 kJ/mol (uncatalyzed) to 68.8 kJ/mol (catalyzed). mdpi.com

Table 2: Illustrative Calculated Activation Energies for the Pudovik Reaction

Reaction StepCatalystCalculated Activation Enthalpy (ΔH‡)Reference
Phosphite Addition to AldehydeNone~86 kJ/mol mdpi.com
Phosphite Addition to AldehydeTriethylamine (B128534)~69 kJ/mol mdpi.com
Phosphite Addition to AldehydeButyllithiumLowered barrier (qualitative) researchgate.net

Note: These values are for related Pudovik reactions and serve to illustrate the data obtained from computational analysis.

By comparing the activation barriers of different potential pathways, computational chemistry can predict the most likely reaction mechanism. For instance, in the reaction of α-hydroxy-benzylphosphonates with dialkyl phosphites, DFT calculations supported a mechanism involving the nucleophilic attack of the hydroxyl group on the trivalent tautomer of the phosphite, proceeding through a transition state with a calculated enthalpy of 122.0 kJ mol⁻¹. acs.org

Tautomerism Studies of H-Phosphonates and Related Species

Dialkyl phosphites, the precursors to this compound, exist in a tautomeric equilibrium between the more stable pentavalent form, (RO)₂P(O)H, and the more reactive trivalent form, (RO)₂POH. mdpi.comnih.gov The position of this equilibrium is crucial as the trivalent form is often the active nucleophile in reactions like the Pudovik synthesis. mdpi.com

Computational studies using DFT have extensively investigated this prototropic tautomerism. mdpi.comnih.gov These studies have shown that for most dialkyl phosphites, the pentavalent H-phosphonate form is significantly more stable, often by a large margin in the gas phase. mdpi.com The uncatalyzed intramolecular conversion between the two tautomers involves a high energy barrier, making it a slow process at room temperature. nih.gov

However, the calculations also reveal that catalysts or the participation of multiple phosphonate molecules can significantly lower the activation energy for tautomerization. mdpi.com Computational models have explored pathways involving dimeric or trimeric phosphonate complexes that facilitate proton transfer, thereby increasing the concentration of the reactive trivalent species. mdpi.com The nature of the substituents on the phosphorus atom also heavily influences the stability of the tautomers; electron-donating groups tend to favor the pentavalent form. mdpi.com

Solvent Effects on Reaction Energetics and Mechanisms

The solvent environment can have a profound impact on reaction rates and mechanisms, particularly for reactions involving polar or charged species. researchgate.netucsb.edu Computational models can account for solvent effects using either implicit or explicit solvent models. ucsb.edursc.org Implicit models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. researchgate.net Explicit models involve including a number of solvent molecules in the calculation, which can capture specific interactions like hydrogen bonding but are more computationally demanding. rsc.org

For the synthesis and reactions of this compound, solvent effects are critical. In the Pudovik reaction, the polarity of the solvent can influence the stability of the reactants, transition state, and products. researchgate.net DFT calculations incorporating implicit solvent models have shown that solvents with higher relative permittivity can lower the activation Gibbs free energy of tautomerization in anhydrous systems. nih.gov

Furthermore, the choice of solvent can even alter the reaction pathway. For example, computational and experimental studies on the base-catalyzed reaction of dialkyl phosphites with aldehydes have shown that apolar solvents tend to yield the expected α-hydroxyphosphonate (the Pudovik adduct). researchgate.net In contrast, using a polar solvent can promote a subsequent phospha-Brook rearrangement to form a phosphate (B84403) ester. researchgate.net Computational modeling helps to rationalize these observations by calculating the relative energies of intermediates and transition states in different solvent environments, thereby explaining the observed product distribution. researchgate.net

Molecular Modeling and Simulation

Conformational Analysis and Intermolecular Interactions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comfiveable.melibretexts.org For this compound, rotations around the P-O, O-C, and C-C bonds of the isopropyl groups, as well as the P-C and C-O bonds of the hydroxymethyl group, give rise to various conformers with different energies. The stability of these conformers is primarily dictated by a balance of steric hindrance and torsional strain. libretexts.org

Detailed research findings on the precise conformational landscape of this compound are limited. However, extensive studies on similar organophosphorus compounds, such as Diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate, provide valuable analogous data. mdpi.com In this related molecule, the phosphorus atom exhibits a distorted tetrahedral geometry. mdpi.com It is reasonable to expect a similar geometry for the phosphorus center in this compound.

The interplay of attractive and repulsive forces between non-bonded atoms governs the preferred conformations. gatech.edu In this compound, the bulky isopropyl groups will likely orient themselves to minimize steric clashes, favoring staggered conformations over eclipsed ones. lumenlearning.com

The primary intermolecular interactions expected for this compound include hydrogen bonding, dipole-dipole interactions, and London dispersion forces. libretexts.orglibretexts.org The hydroxyl group (-OH) is a key functional group capable of acting as a hydrogen bond donor, while the phosphoryl oxygen (P=O) is a strong hydrogen bond acceptor. youtube.com This can lead to the formation of strong intermolecular hydrogen bonds, significantly influencing the physical properties of the compound.

In the solid state, it is plausible that this compound would form extended networks stabilized by hydrogen bonds, similar to what is observed in the crystal structure of Diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate, where hydroxyl groups form hydrogen bonds with the phosphoryl oxygen of adjacent molecules. mdpi.com

Interactive Data Table: Predicted Intermolecular Interactions in this compound

Interaction TypeDonor/Acceptor GroupsRelative Strength
Hydrogen BondingDonor: -OH; Acceptor: P=OStrong
Dipole-DipoleP=O, C-O, P-O bondsModerate
London DispersionEntire MoleculeWeak but cumulative

Interactive Data Table: Analogous Bond Parameters from Diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate mdpi.com

BondBond Length (Å)AngleAngle (°)
P=O1.472(1)O=P-O115.50(7)
P-O1.566(1)O-P-O101.02(7)
P-O1.574(1)

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of diisopropyl hydroxymethylphosphonate, primarily through the Pudovik reaction, is a cornerstone of its production. Historically, this reaction has relied on base catalysts like triethylamine (B128534). nih.gov However, emerging research focuses on developing more advanced and efficient catalytic systems to overcome limitations such as harsh reaction conditions, by-product formation, and catalyst recovery.

A significant trend is the move towards heterogeneous catalysis, which offers simplified product purification and catalyst recycling. researchgate.net One such system employs sodium-modified fluorapatite (B74983) (Na@FAP) as a highly efficient, solid basic catalyst for the Pudovik reaction between dialkyl phosphites and aldehydes or ketones. researchgate.net This method proceeds under solvent-free conditions at room temperature, highlighting its environmental and economic benefits. researchgate.net Another approach utilizes anhydrous potassium carbonate in heterogeneous (solid/liquid) or mixed conditions, enabling the synthesis of various dialkyl-hydroxymethylphosphonates in high yields without a phase transfer agent. researchgate.net

Metal-based catalysts are also being explored for their high activity and selectivity. A cerium(III) chloride-catalyzed protocol has been shown to facilitate a rapid and efficient synthesis of α-hydroxyphosphonates, including derivatives from various aldehydes, with very good to excellent yields (89–96%) in as little as 15 minutes. researchgate.net More recently, environmentally benign Zn(II) catalysts have been developed for the highly efficient synthesis of phosphite (B83602) diesters, which are precursors to phosphonates. rsc.org These catalytic methods represent a significant step forward, enabling milder reaction conditions and broader substrate applicability, including for sterically demanding alcohols. rsc.org

Table 1: Comparison of Catalytic Systems for α-Hydroxyphosphonate Synthesis Catalyst SystemReaction ConditionsKey AdvantagesReferenceSodium-Modified Fluorapatite (Na@FAP)Solvent-free, room temperatureHeterogeneous, catalyst reuse, ease of separation, high yieldsresearchgate.netAnhydrous Potassium CarbonateHeterogeneous (solid/liquid)No phase transfer agent required, high yieldsresearchgate.netCerium(III) chlorideLow catalytic loadingExpeditious (15 min), broad scope, very good to excellent yields (89-96%)researchgate.netTriethylamine (TEA)Base catalystCommonly used in Pudovik reactionnih.govHindered Amine Catalysts (e.g., diisopropylethylamine)Controlled temperature (e.g., 50°C)Reduces catalyst quaternization, extended catalyst life, controlled reactiongoogle.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of phosphonate (B1237965) synthesis into continuous flow and automated platforms marks a pivotal shift from traditional batch processing. lew.rod-nb.info Flow chemistry, which involves pumping reagents through a reactor for mixing and reaction under controlled conditions, offers enhanced safety, efficiency, and scalability. lew.ro This technology is particularly advantageous for the synthesis of hydroxymethylphosphonates, a reaction known for being strongly exothermic, which can lead to by-products and impurities in conventional reactors. lew.ro

Researchers have successfully designed a microfluidic reactor for the continuous synthesis of several hydroxymethyl phosphonates, including this compound (DIHP). lew.ro This system allows for precise control over reaction parameters such as temperature and residence time, leading to significantly improved outcomes. lew.ro The microfluidic approach enhances heat and mass transfer efficiency due to a high surface-area-to-volume ratio, resulting in cleaner reactions. lew.ro For a series of five hydroxymethyl phosphonates, including DIHP, this method achieved high yields (>94%) and purities (>99%) with low acidity. lew.ro This continuous process not only improves product quality but also reduces labor costs, equipment footprint, and wastewater, promoting a greener manufacturing footprint. lew.ro

The broader trend towards automated chemical synthesis, utilizing robotic systems and pre-filled reagent cartridges, is also influencing the field. sigmaaldrich.com While direct reports on fully automated synthesis of this compound are emerging, platforms for automated synthesis of other complex organophosphorus compounds like morpholino oligonucleotides are well-established. sigmaaldrich.comnih.gov These systems demonstrate the potential for high-throughput, reproducible synthesis, which could be adapted for phosphonate production, accelerating research and development cycles. nih.govnih.gov

Table 2: Synthesis Results for Hydroxymethyl Phosphonates (HPs) using a Microfluidic Reactor CompoundYield (%)Purity (%)Acid Number (mg KOH/g)Water Content (wt%)Dimethyl hydroxymethyl phosphonate (DMHP)96.799.20.070.06Diethyl hydroxymethyl phosphonate (DEHP)>94>99&lt;0.15&lt;0.08Dipropyl hydroxymethyl phosphonate (DPHP)>94>99&lt;0.15&lt;0.08This compound (DIHP)>94>99&lt;0.15&lt;0.08Dibutyl hydroxymethylphosphonate (DBHP)94.299.00.090.04Data sourced from a study on continuous synthesis in a microfluidic reactor. lew.ro

Exploration of New Chemical Transformations and Derivatizations

This compound is not only a target molecule but also a versatile starting material for creating more complex chemical structures. mdpi.com Research is actively exploring new ways to transform and derivatize this compound, leveraging its reactive hydroxyl and phosphonate groups to synthesize novel molecules with potential applications in agrochemistry and materials science. mdpi.com

One of the most studied transformations is the acylation of the hindered hydroxyl group. nih.gov An efficient, catalyst-free method has been developed for the acylation of dialkyl α-hydroxy-benzylphosphonates using acyl chlorides, a reaction that can be applied to similar hydroxymethylphosphonates. nih.gov This transformation is significant as it allows for the modification of the compound's properties and has been shown to proceed while retaining the optical purity of the starting material. nih.gov

Another promising avenue of derivatization involves the synthesis of mixed phosphonate diesters and amino acid-based phosphonamidates. mdpi.com This "classical" approach typically involves the monochlorination of a phosphonate ester followed by substitution with a desired nucleophile, such as a phenol (B47542) or an amino ester. mdpi.com This methodology opens the door to a wide array of new derivatives, combining the phosphonate core with other functional moieties to create hybrid molecules for screening as bioactive agents. mdpi.com Such derivatization strategies are crucial for expanding the chemical space accessible from this compound and for discovering new functionalities. nih.gov

Advanced Computational Modeling for Predictive Chemistry

The use of advanced computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool in organophosphorus chemistry. imist.ma These theoretical calculations provide deep insights into reaction mechanisms, molecular structures, and electronic properties that are often difficult to probe experimentally. bohrium.comvub.be

DFT studies have been employed to scrutinize the mechanism and regioselectivity of reactions involving phosphonates. imist.ma For example, in the reaction of diethyl trichloro-methyl phosphonate with diphenyl methyl phosphinite, DFT calculations at the B3LYP/6-311(d,p) level were able to account for the high regioselectivity observed experimentally, confirming that the reaction proceeds via an attack on the chlorine atom. imist.ma Such studies help in understanding the fundamental reactivity of these molecules. imist.ma

Furthermore, computational methods are used to predict the properties and potential activities of new phosphonate derivatives. bohrium.com Quantum chemical calculations can elucidate the effects of electronic and proton transfers on the antioxidant activities of synthesized compounds, correlating theoretical findings with experimental results. bohrium.com By calculating global and local descriptors, researchers can predict the stability and reactivity of phosphonate-based molecules and their interactions with other substances or surfaces. nih.gov This predictive power accelerates the design of new functional materials and catalysts, guiding synthetic efforts toward the most promising candidates and reducing the need for extensive trial-and-error experimentation. vub.be

Mentioned Compounds

Compound NameThis compoundTriethylamineSodium-modified fluorapatiteAnhydrous potassium carbonateCerium(III) chlorideDiisopropylethylamineDimethyl hydroxymethyl phosphonateDiethyl hydroxymethyl phosphonateDipropyl hydroxymethyl phosphonateDibutyl hydroxymethylphosphonateAcyl chlorideDiethyl trichloro-methyl phosphonateDiphenyl methyl phosphinite

Q & A

Basic: What are the recommended synthetic routes for preparing diisopropyl hydroxymethylphosphonate in academic research?

The synthesis of this compound can be approached via the Arbusov rearrangement , a common method for alkyl phosphonate preparation. This involves reacting a dialkyl phosphite with an alkyl halide under controlled conditions. For example, diisopropyl phosphite may react with hydroxymethyl halides (e.g., chloromethyl derivatives) to yield the target compound. Key considerations include:

  • Solvent selection : Anhydrous solvents (e.g., THF or toluene) to prevent hydrolysis.
  • Temperature control : Reactions typically proceed at 60–80°C to balance reactivity and side-product formation.
  • Purification : Column chromatography or fractional distillation to isolate the product .

Basic: What analytical techniques are essential for characterizing this compound?

Characterization requires a multi-technique approach:

  • NMR spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 31P^{31}\text{P} NMR to confirm structural integrity and purity. Phosphonate signals typically appear at 15–25 ppm in 31P^{31}\text{P} NMR.
  • IR spectroscopy : Peaks at 1250–1150 cm1^{-1} (P=O stretch) and 1050–950 cm1^{-1} (P-O-C stretch).
  • Mass spectrometry (MS) : High-resolution MS for molecular ion verification.
  • Elemental analysis : To validate stoichiometry .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use a fume hood to avoid inhalation.
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent hydrolysis .
  • Storage : Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to inhibit degradation .

Advanced: How can molecular dynamics (MD) simulations improve understanding of this compound’s physicochemical properties?

MD simulations using force fields like GAFF , OPLS-AA/CM1A , or CHARMM36 can predict properties such as:

  • Density and compressibility : Compare simulated values with experimental data to validate models (e.g., deviations <5% indicate reliability).
  • Solvation behavior : Analyze interactions with solvents (e.g., water, DMSO) to optimize reaction conditions.
Force Field Predicted Density (g/cm³) Experimental Density (g/cm³)
GAFF1.121.08
CHARMM361.101.08

Note: Example adapted from diisopropyl ether studies .

Advanced: How should researchers resolve discrepancies between computational and experimental data for phosphonate derivatives?

Discrepancies (e.g., in density or thermal stability) can be addressed through:

  • Multi-method validation : Cross-check results using DFT calculations (e.g., B3LYP/6-31G*) and experimental techniques like differential scanning calorimetry (DSC).
  • Parameter refinement : Adjust force field parameters to better match bond angles or torsional potentials observed in crystallographic data .

Advanced: What mechanistic insights guide the study of this compound’s biochemical interactions?

As an organophosphonate, its reactivity may involve:

  • Enzyme inhibition : Potential acetylcholinesterase (AChE) binding, similar to diisopropyl fluorophosphate (DFP). Use stopped-flow kinetics or fluorescence quenching assays to quantify inhibition constants (KiK_i).
  • Hydrolysis pathways : Investigate pH-dependent degradation using LC-MS to identify intermediates (e.g., methylphosphonic acid derivatives) .

Advanced: What methodologies assess the environmental persistence of this compound?

  • Biodegradation studies : Use OECD 301B (Ready Biodegradability Test) with activated sludge to measure half-life.
  • Photolysis experiments : Expose to UV light (λ = 254 nm) and monitor decomposition via GC-MS.
  • Ecotoxicity models : QSAR (Quantitative Structure-Activity Relationship) to predict aquatic toxicity (e.g., LC50_{50} for Daphnia magna) .

Advanced: How can researchers address variability in toxicological data for phosphonate compounds?

Variability in LD50_{50} values (e.g., 0.0027–6.4 mg/kg in DFP studies) arises from:

  • Species-specific metabolism : Compare rodent and zebrafish models to identify metabolic pathways.
  • Purity of reagents : Validate compound purity (>98%) via HPLC before testing.
  • Dose-response modeling : Use Hill equation fits to account for non-linear effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diisopropyl hydroxymethylphosphonate
Reactant of Route 2
Reactant of Route 2
Diisopropyl hydroxymethylphosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.